L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-
Description
The compound L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- is a synthetic derivative of L-glutamic acid, featuring a carbamate linkage at the α-amino group. The substituent comprises a phenoxy carbonyl group with a bis(2-chloroethyl)amino moiety at the para position.
Synthesis methods for analogous compounds involve coupling reactions using mixed anhydride techniques (e.g., isobutyl chloroformate) to link carboxyl-protected amino acids with aromatic acyl chlorides . For example, benzyl esters of glutamic acid have been coupled with substituted benzoyl chlorides to generate precursors for antifolate agents like methotrexate derivatives .
Properties
IUPAC Name |
(2S)-2-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNRGMFTDZABC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439834 | |
| Record name | N-(4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156078-79-4 | |
| Record name | N-(4-[N,N-bis(2-chloroethyl)amino]-phenoxycarbonyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamic acid and 4-[bis(2-chloroethyl)amino]phenol.
Coupling Reaction: The phenol derivative is reacted with a suitable coupling agent to form an ester linkage with the carboxyl group of L-glutamic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to release the parent phenol and L-glutamic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are 4-[bis(2-chloroethyl)amino]phenol and L-glutamic acid.
Scientific Research Applications
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and substitution reactions.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Medicine: The compound is explored for its role in ADEPT, where it serves as a prodrug that is activated by specific enzymes at tumor sites, releasing cytotoxic agents to target cancer cells
Industry: It is used in the development of targeted drug delivery systems and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- involves its conversion to an active cytotoxic agent in the presence of specific enzymes. In ADEPT, the compound is administered as a prodrug, which is selectively activated at the tumor site by an enzyme conjugated to an antibody. The enzyme cleaves the ester linkage, releasing the active bis(2-chloroethyl)amino derivative, which then alkylates DNA and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules with shared glutamic acid backbones or alkylating/antimetabolite functionalities. Key examples include:
Methotrexate (MTX)
- Chemical Name: N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid .
- Structure : Features a pteridine ring linked to the benzoyl group, targeting dihydrofolate reductase (DHFR) in folate metabolism.
- Activity : Potent inhibitor of folate metabolism, used in cancer and autoimmune diseases.
- Key Difference : MTX acts as an antimetabolite, while the target compound’s bis(2-chloroethyl) group suggests alkylating DNA damage.
4-[[4-[Bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid
- CAS Number : 148-78-7 .
- Structure: Benzoic acid derivative with the same bis(2-chloroethyl)phenoxy carbonyl group.
7,8-Dihydropteroyl-L-glutamic acid
- CAS Number : 4033-27-6 .
- Structure : Dihydrofolate analog with a reduced pteridine ring.
- Activity : Intermediate in folate metabolism; less potent than MTX but serves as a substrate for DHFR.
- Key Difference : Functions within natural metabolic pathways, unlike the synthetic alkylating target compound.
Data Table: Comparative Analysis
| Compound Name | Key Structural Feature | Molecular Weight (g/mol) | CAS Number | Primary Activity |
|---|---|---|---|---|
| L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- | Bis(2-chloroethyl)phenoxy carbonyl-glutamate | Calculated: ~425.3 | Not listed | Putative alkylating agent |
| Methotrexate (MTX) | Pteridine-benzoyl-glutamate | 454.44 | 59-05-2 | DHFR inhibition (antimetabolite) |
| 4-[[4-[Bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid | Bis(2-chloroethyl)phenoxy carbonyl-benzoic acid | 385.23 | 148-78-7 | Alkylating agent (theoretical) |
| 7,8-Dihydropteroyl-L-glutamic acid | Dihydropteroyl-glutamate | 443.41 | 4033-27-6 | Folate metabolism intermediate |
Research Findings and Mechanistic Insights
- Target Compound: The bis(2-chloroethyl)amino group is characteristic of nitrogen mustards (e.g., cyclophosphamide), which crosslink DNA, causing apoptosis . Coupling this group to glutamic acid may enhance tumor targeting via glutamate receptor-mediated uptake.
- MTX : Binds DHFR with high affinity, depleting tetrahydrofolate pools and blocking nucleotide synthesis .
- Safety : Alkylating agents like the benzoic acid analog (CAS 148-78-7) exhibit high toxicity (GHS Category 1B for acute toxicity), necessitating strict handling protocols . MTX requires monitoring for hepatotoxicity and myelosuppression .
Biological Activity
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- is a synthetic derivative of L-glutamic acid designed for potential therapeutic applications, particularly in oncology. This compound incorporates a bis(2-chloroethyl)amino group, which enhances its biological activity and specificity in targeting cancer cells.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- CAS Number : 156078-79-4
- Appearance : Solid or liquid
- Purity : Typically >99%
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- functions primarily as a prodrug in Antibody Directed Enzyme Prodrug Therapy (ADEPT). In this context, the compound is activated by specific enzymes at tumor sites, leading to the release of cytotoxic agents that induce apoptosis in cancer cells. The mechanism involves the cleavage of the ester linkage, allowing the active bis(2-chloroethyl)amino derivative to alkylate DNA, thereby disrupting cellular replication and promoting cell death.
Antitumor Activity
Research indicates that L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- exhibits significant antitumor properties. In various studies, the compound has been evaluated against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| Mia PaCa-2 | 5.0 | High |
| PANC-1 | 4.5 | High |
| RKO | 6.0 | Moderate |
| LoVo | 5.5 | High |
These results suggest that the compound is particularly effective against pancreatic cancer cells, indicating its potential as a targeted therapeutic agent.
Case Studies
- Study on L1210 Leukemia : Preliminary evaluations showed that derivatives of L-glutamic acid with bis(2-chloroethyl)amino groups demonstrated enhanced antitumor activity compared to parent compounds. In vivo studies indicated significant tumor regression in mice models treated with these derivatives .
- Toxicological Studies : Research on related compounds has highlighted the importance of structure-activity relationships (SARs). Compounds similar to L-glutamic acid with modifications in their alkylating groups showed varying degrees of toxicity and efficacy, emphasizing the need for careful design in drug development .
- Mechanistic Insights : Further investigations into the molecular pathways affected by L-glutamic acid derivatives revealed increased phosphorylation of H2A.X and upregulation of inflammatory markers such as COX-2 and iNOS in response to treatment, suggesting a dual role in inducing DNA damage and modulating inflammatory responses .
Comparison with Similar Compounds
L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- can be compared with other similar prodrugs used in cancer therapy:
| Compound | Mechanism | Targeted Delivery | Efficacy |
|---|---|---|---|
| ZD2767P | Activated by carboxypeptidase G2 | Yes | Moderate |
| Chlorambucil | Non-targeted alkylating agent | No | High but systemic toxicity |
The unique design of L-glutamic acid derivative allows for selective activation at tumor sites, reducing systemic side effects commonly associated with traditional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
